Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)-
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Overview
Description
Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- is a chemical compound that is commonly used in scientific research. It is also known as Phenoxybenzamine hydrochloride, which is an alpha-adrenergic antagonist used to treat high blood pressure.
Mechanism Of Action
Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- acts as an alpha-adrenergic antagonist by blocking the binding of norepinephrine and epinephrine to alpha-adrenergic receptors. This results in the relaxation of smooth muscle in blood vessels, leading to a decrease in blood pressure.
Biochemical And Physiological Effects
Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- has been shown to have several biochemical and physiological effects. It has been shown to decrease blood pressure and heart rate in animal models. It has also been shown to decrease the contractility of smooth muscle in blood vessels, leading to vasodilation. Additionally, it has been shown to have anti-inflammatory effects in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- in lab experiments is its well-established mechanism of action as an alpha-adrenergic antagonist. This makes it a useful tool for investigating the role of alpha-adrenergic receptors in the cardiovascular system. However, one limitation is that it can have off-target effects on other receptors, which may complicate data interpretation.
Future Directions
There are several future directions for research on Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)-. One direction is to investigate its potential use in the treatment of other cardiovascular diseases, such as pulmonary hypertension. Another direction is to investigate its effects on other systems in the body, such as the immune system. Additionally, future research could focus on developing more selective alpha-adrenergic antagonists with fewer off-target effects.
Synthesis Methods
The synthesis of Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- involves the reaction of 2-chloro-1-(3,4-dimethylphenyl)ethanol with 2-phenoxyaniline in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt of the compound.
Scientific Research Applications
Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- has been extensively used in scientific research for its alpha-adrenergic blocking properties. It has been used in studies investigating the role of alpha-adrenergic receptors in the regulation of blood pressure, heart rate, and vascular tone. It has also been used in studies investigating the effects of alpha-adrenergic antagonists on the cardiovascular system in animal models.
properties
CAS RN |
108692-73-5 |
---|---|
Product Name |
Cyclohexanol, 2-((2-(3,4-dimethylphenyl)ethyl)amino)-6-phenoxy-, hydrochloride, (1-alpha,2-beta,6-beta)- |
Molecular Formula |
C22H30ClNO4 |
Molecular Weight |
407.9 g/mol |
IUPAC Name |
(1R,2S,6R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-6-phenoxycyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H29NO4.ClH/c1-25-19-12-11-16(15-21(19)26-2)13-14-23-18-9-6-10-20(22(18)24)27-17-7-4-3-5-8-17;/h3-5,7-8,11-12,15,18,20,22-24H,6,9-10,13-14H2,1-2H3;1H/t18-,20+,22+;/m0./s1 |
InChI Key |
HNCKRYWYTNBNCO-BHRDPBMWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN[C@H]2CCC[C@H]([C@@H]2O)OC3=CC=CC=C3)OC.Cl |
SMILES |
COC1=C(C=C(C=C1)CCNC2CCCC(C2O)OC3=CC=CC=C3)OC.Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2CCCC(C2O)OC3=CC=CC=C3)OC.Cl |
Other CAS RN |
108692-73-5 |
synonyms |
(1-alpha,2-beta,6-beta)-2-((2-(3,4-Dimethylphenyl)ethyl)amino)-6-pheno xycyclohexanol HCl |
Origin of Product |
United States |
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